molecular formula C10H14N2O2 B8373918 N,N-dimethyl-N'benzyloxyurea

N,N-dimethyl-N'benzyloxyurea

Cat. No.: B8373918
M. Wt: 194.23 g/mol
InChI Key: GMRYIZAETGTMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'benzyloxyurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,1-dimethyl-3-phenylmethoxyurea

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)

InChI Key

GMRYIZAETGTMOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of benzyloxyamine hydrochloride (3.19 g, 20 mmol) in the THF (40 ml) at room temperature under nitrogen was added triethylamine (6.13 ml). This slurry was stirred, and dimethylcarbamyl chloride (1.84 ml) was added rapidly. 4-(N,N-dimethylamino)pyridine (1.0 g, 0.4 equiv.) was added, and the mixture was stirred for 20 hours. The mixture was filtered, and the filtrate evaporated. Purification by chromatography on silica provided N,N-dimethyl-N'benzyloxyurea as a colorless oil (1.62 g, 42% yield).
Name
benzyloxyamine hydrochloride
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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